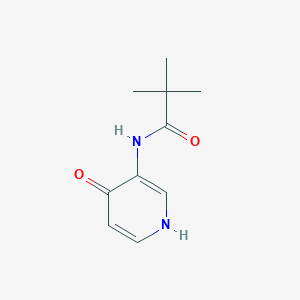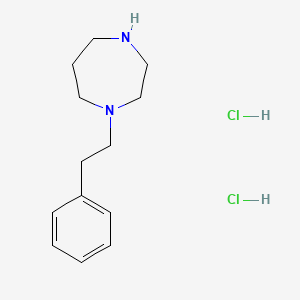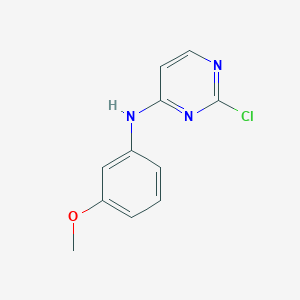![molecular formula C11H12FN3S B1322102 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole CAS No. 401567-36-0](/img/structure/B1322102.png)
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is a heterocyclic compound with the molecular formula C12H12FN3S. It belongs to the class of thiazole-substituted heterocycles, which are widely used as pharmacophores in drug design and development
Scientific Research Applications
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
Target of Action
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole, also known as FPBT, is a heterocyclic compound that has been reported to exhibit a broad range of biological activitiestuberculosis , suggesting that FPBT may also target similar biochemical pathways.
Mode of Action
tuberculosis . This suggests that FPBT may interact with its targets to disrupt essential biochemical pathways in these organisms, leading to their inhibition.
Biochemical Pathways
tuberculosis . This suggests that FPBT may affect similar biochemical pathways, leading to the inhibition of these organisms.
Pharmacokinetics
, which is within the optimal range for oral bioavailability in drug design. This suggests that FPBT may have favorable ADME properties that contribute to its bioavailability.
Result of Action
tuberculosis , suggesting that FPBT may have similar inhibitory effects at the molecular and cellular level.
Action Environment
. This suggests that environmental factors may influence the action and efficacy of FPBT.
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. The compound binds to the active sites of these enzymes, thereby preventing their normal function. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream processes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing phosphorylation of target proteins. This inhibition disrupts signaling pathways that are crucial for cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as reducing tumor growth and inhibiting microbial infections. At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and elimination from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with fluoro-substituted piperazine. The reaction is carried out under controlled conditions, often using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 100-150°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, potentially altering the thiazole ring.
Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzo[d]thiazole: Lacks the fluorine substitution, which may affect its biological activity.
6-Chloro-2-(piperazin-1-yl)benzo[d]thiazole: Similar structure but with a chlorine atom instead of fluorine, potentially altering its reactivity and biological effects.
2-(Piperazin-1-yl)benzo[d]oxazole: Contains an oxazole ring instead of a thiazole ring, leading to different chemical properties.
Uniqueness
6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
6-fluoro-2-piperazin-1-yl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAAUUMNBLXAFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)







![(6-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B1322042.png)



